molecular formula C4H9NO4 B13401555 N-Hydroxy-L-threonine CAS No. 872169-27-2

N-Hydroxy-L-threonine

Cat. No.: B13401555
CAS No.: 872169-27-2
M. Wt: 135.12 g/mol
InChI Key: JMWAXNQPBYEGBG-GBXIJSLDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-L-threonine is a specialized, non-proteinogenic amino acid derivative of L-threonine offered for research purposes. L-Threonine itself is an essential amino acid fundamental to protein biosynthesis and plays critical metabolic roles, serving as a precursor for glycine and energy production . This N-hydroxy variant is of significant interest in organic synthesis and medicinal chemistry, particularly as a building block for more complex molecules. For instance, its tert-butoxycarbonyl (Boc)-protected derivative, N-(tert-Butoxycarbonyl)-N-hydroxy-L-threonine, is available for use in chemical synthesis . Researchers are exploring novel enzymatic pathways for producing beta-hydroxy amino acids. Enzymes like L-threonine transaldolases (TTAs), which catalyze reactions involving L-threonine to generate beta-hydroxy non-standard amino acids, are a key area of investigation . These beta-hydroxy amino acids are valuable as chiral building blocks for pharmaceuticals, including antibiotics and other therapeutic natural products . As such, this compound represents a compound with potential utility in the development of biocatalytic methods and the synthesis of novel bioactive molecules. This product is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

872169-27-2

Molecular Formula

C4H9NO4

Molecular Weight

135.12 g/mol

IUPAC Name

(2S,3R)-3-hydroxy-2-(hydroxyamino)butanoic acid

InChI

InChI=1S/C4H9NO4/c1-2(6)3(5-9)4(7)8/h2-3,5-6,9H,1H3,(H,7,8)/t2-,3+/m1/s1

InChI Key

JMWAXNQPBYEGBG-GBXIJSLDSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NO)O

Canonical SMILES

CC(C(C(=O)O)NO)O

Origin of Product

United States

Biosynthesis and Enzymatic Formation of N Hydroxy L Threonine

Putative Biosynthetic Pathways and Precursors in Microbial Systems

The primary precursor for the formation of N-Hydroxy-L-threonine is the amino acid L-threonine. In microorganisms, L-threonine is synthesized from L-aspartate through a multi-step enzymatic pathway involving key enzymes such as aspartokinase, homoserine dehydrogenase, and threonine synthase. researchgate.netwikipedia.org The direct N-hydroxylation of this precursor is a key transformation in the biosynthesis of certain bioactive compounds.

A notable example comes from the discovery of lipothrenins, a class of threonine-16:0-dioic acids, in Streptomyces aureus LU18118. acs.org The primary lipothrenin compound features an N-hydroxylated d-allo-threonine moiety, indicating the existence of a biosynthetic pathway capable of N-hydroxylating a threonine stereoisomer in this bacterium. acs.org

Hypothetical N-Hydroxylation Mechanisms of L-Threonine

The enzymatic N-hydroxylation of L-threonine likely proceeds via mechanisms catalyzed by specialized oxidoreductases. Based on analogous biosynthetic systems, two primary hypothetical mechanisms can be considered:

Direct Hydroxylation of Free L-Threonine: This mechanism would involve an N-hydroxylating enzyme that directly recognizes and oxidizes the alpha-amino group of free L-threonine. This is a common first step in the biosynthesis of many hydroxamate-containing siderophores, where enzymes hydroxylate the primary amino group of precursors like ornithine or lysine (B10760008). nih.gov

Hydroxylation of a Threonine-Containing Intermediate: Research on lipothrenin biosynthesis suggests a different strategy. acs.org In this pathway, it is proposed that N-hydroxylation occurs after the threonine molecule has been linked via an amide bond to hexadecanedioic acid. acs.org This "late-stage" modification is catalyzed by a diiron N-oxygenase identified within the lipothrenin biosynthetic gene cluster. acs.org This contrasts with the more common mechanism where hydroxylation of the free amine precedes amide bond formation. acs.org

Exploration of Hydroxylase and Oxygenase Enzyme Catalysis in N-Hydroxylation

The catalysis of N-hydroxylation is primarily carried out by specific classes of hydroxylase and oxygenase enzymes that activate molecular oxygen. nih.govtudelft.nl

Diiron N-Oxygenases: The analysis of the lipothrenin biosynthetic gene cluster pointed to a diiron N-oxygenase as the enzyme responsible for the N-hydroxylation step. acs.org This class of enzymes utilizes a dinuclear iron center to catalyze oxidations. pnas.orgpnas.org Their involvement in N-hydroxylation represents a distinct mechanism compared to the more extensively studied flavin-dependent monooxygenases. acs.org

Flavoprotein Monooxygenases (NMOs): This is a major family of enzymes responsible for N-hydroxylation, particularly in the biosynthesis of siderophores. nih.govnih.gov These enzymes are typically dependent on flavin adenine (B156593) dinucleotide (FAD) and a reducing agent like NADPH to activate molecular oxygen and transfer an oxygen atom to the nitrogen of the substrate. nih.govnih.gov While not yet directly implicated in this compound formation, their known ability to hydroxylate a range of amino acids makes them a plausible candidate class for catalyzing this reaction in other, yet-to-be-discovered pathways. nih.gov

2-Oxoglutarate (2OG)-Dependent Oxygenases: This superfamily of non-heme iron enzymes catalyzes a wide array of hydroxylation reactions, including the post-translational hydroxylation of amino acid residues in proteins. nih.gov While their primary known role is in C-H bond hydroxylation (e.g., prolyl and lysyl residues), their catalytic prowess in oxidation reactions makes them a potential, though less documented, system for N-hydroxylation. nih.gov

Enzymology of N-Hydroxylation in Amino Acid Derivatives

The enzymatic systems that perform N-hydroxylation on amino acids exhibit specific characteristics regarding their structure, substrate recognition, and catalytic mechanisms.

Cofactor Requirements and Mechanistic Insights into N-Hydroxylation Reactions

N-hydroxylation reactions are complex oxidative processes that depend on specific cofactors to activate molecular oxygen.

Cofactors: Flavin-dependent NMOs universally require a flavin cofactor, typically FAD, and an external reductant, with a strong preference for NADPH over NADH. nih.govmdpi.com The flavin is essential for reacting with O₂ to form a key C4a-(hydro)peroxyflavin intermediate. nih.gov Diiron oxygenases, as their name implies, require iron. The enzyme SznF, which contains a diiron cofactor in its N-hydroxylating domain, self-assembles its Fe₂(II/II) cofactor to form an O₂-reactive complex. pnas.org

Mechanistic Insights: For FAD-dependent NMOs, the catalytic cycle involves the reduction of enzyme-bound FAD by NADPH. The reduced flavin (FADH₂) then reacts with molecular oxygen to form a reactive C4a-hydroperoxyflavin species. The substrate’s amino group attacks this electrophilic intermediate, leading to N-hydroxylation and the release of water. nih.gov The stabilization of the C4a-hydroperoxyflavin is critical to prevent its non-productive breakdown into hydrogen peroxide, a process known as uncoupling. nih.gov For diiron oxygenases, the reaction cycle involves the binding of O₂ to the reduced Fe₂(II/II) center to form a potent μ-peroxo-Fe₂(III/III) oxidant that carries out the hydroxylation. pnas.org

The table below outlines the cofactor requirements for different classes of hydroxylating enzymes.

Enzyme ClassRequired Cofactor(s)ReductantMechanistic Hallmark
Diiron N-Oxygenase Dinuclear Iron (Fe₂)Typically requires an external reductase systemFormation of a high-valent Fe-oxygen species (e.g., μ-peroxo-Fe₂(III/III)). pnas.orgpnas.org
Flavoprotein Monooxygenase (NMO) FADNADPHFormation of a C4a-hydroperoxyflavin intermediate. nih.govnih.gov
2-Oxoglutarate-Dependent Oxygenase Fe(II), 2-OxoglutarateAscorbate (in vitro)Oxidative decarboxylation of 2-oxoglutarate drives formation of a high-valent Fe(IV)-oxo species. nih.gov

Enzymatic Transformations and Reaction Mechanisms Involving N Hydroxy L Threonine

Substrate Recognition and Catalytic Action by Threonine-Modifying Enzymes and Analogous Systems

Threonine-modifying enzymes, such as L-threonine aldolase (B8822740) (LTA) and D-threonine aldolase (DTA), are central to the metabolism of threonine and other β-hydroxy-α-amino acids. nih.govacs.org These enzymes catalyze the reversible retro-aldol cleavage of their substrates into glycine (B1666218) and a corresponding aldehyde. researchgate.netbeilstein-institut.de For instance, L-threonine is cleaved to glycine and acetaldehyde. researchgate.net The catalytic action of these enzymes is not limited to their natural substrates; they can accept a variety of non-natural aldehydes, making them valuable tools in biocatalysis for the asymmetric synthesis of novel β-hydroxy-α-amino acids. nih.govresearchgate.net

Substrate recognition in the active site is a highly specific process. In L-threonine aldolase, for example, the substrate's carboxylate and amino groups form critical interactions with conserved active site residues. nih.gov This precise positioning is essential for the subsequent catalytic steps. L-threonine dehydrogenase represents another class of threonine-modifying enzymes, which catalyzes the NAD+-dependent oxidation of L-threonine. nih.govgoogle.com The binding of both NAD+ and the substrate induces significant conformational changes in the enzyme, switching it from an open to a closed form, which is crucial for its catalytic activity and high substrate specificity. nih.gov

Mechanistic Studies of Carbon-Carbon Bond Formation and Cleavage in Related α-Amino Acids

The hallmark of threonine aldolases is their ability to catalyze the reversible formation and cleavage of a carbon-carbon bond between the α- and β-carbons of β-hydroxy-α-amino acids. nih.govresearchgate.net The mechanism for the retro-aldol cleavage begins with the formation of an external aldimine between the amino acid substrate and the pyridoxal-5'-phosphate (PLP) cofactor. beilstein-institut.de This is followed by the abstraction of the α-proton to form a quinonoid intermediate, which is stabilized by the electron-withdrawing properties of the PLP cofactor. frontiersin.org The subsequent cleavage of the Cα-Cβ bond releases an aldehyde and leaves a glycine-PLP quinonoid intermediate. nih.govresearchgate.net The reverse reaction, an aldol (B89426) addition, follows the same mechanistic path, where the glycine-PLP intermediate acts as a nucleophile, attacking the carbonyl carbon of an aldehyde to form a new C-C bond. frontiersin.org

Computational studies, particularly using hybrid quantum mechanics/molecular mechanics (QM/MM) methods, have provided detailed insights into this process. These studies have shown that the C-C bond cleavage is the rate-limiting step in the catalytic cycle of threonine aldolase. figshare.com The calculated energy barrier for this step aligns well with experimental kinetic data. figshare.com

Stereochemical Control and Diastereoselectivity in Enzymatic Transformations

Enzymatic transformations of β-hydroxy-α-amino acids are notable for their high degree of stereochemical control. Threonine aldolases, for example, exhibit absolute stereocontrol at the α-carbon, meaning L-threonine aldolases exclusively produce L-amino acids, while D-threonine aldolases produce D-amino acids. acs.orgbeilstein-institut.de

However, the diastereoselectivity at the newly formed β-carbon can be more variable, leading to either syn or anti products (often referred to as threo and erythro isomers, respectively). acs.org This selectivity is influenced by several factors, including the specific enzyme, the nature of the aldehyde substrate, and the reaction conditions. acs.orgnih.gov For instance, LTA typically yields erythro products with aliphatic aldehydes and threo isomers with aromatic aldehydes under kinetic control. acs.org The structural basis for this selectivity lies in the precise orientation of the substrates within the active site, which dictates the facial selectivity of the nucleophilic attack of the glycine-PLP intermediate on the aldehyde. nih.gov Molecular dynamics simulations have revealed that specific active site residues can control the orientation of the incoming aldehyde, thereby influencing the stereochemical outcome. nih.gov

Enzyme Classα-Carbon Stereospecificityβ-Carbon DiastereoselectivityTypical Products
L-Threonine Aldolase (LTA)Strict (L-configuration)Moderate to high; substrate-dependenterythro with aliphatic aldehydes, threo with aromatic aldehydes acs.org
D-Threonine Aldolase (DTA)Strict (D-configuration)Generally lower than LTAthreo with both aliphatic and aromatic aldehydes acs.org

Role of Pyridoxal-5'-Phosphate (PLP) in N-Hydroxy-L-threonine Related Enzymatic Processes

Pyridoxal-5'-phosphate (PLP), the active form of vitamin B6, is an essential cofactor for a vast array of enzymes involved in amino acid metabolism, including threonine aldolases. beilstein-institut.defrontiersin.org Its versatility stems from its ability to form a covalent Schiff base linkage with the ε-amino group of an active site lysine (B10760008) residue (internal aldimine) and subsequently with the α-amino group of the substrate (external aldimine). frontiersin.org The pyridine (B92270) ring of PLP acts as an "electron sink," stabilizing carbanionic intermediates that are common in reactions involving the cleavage of bonds to the α-carbon of amino acids. frontiersin.org

PLP-Dependent Enzyme Reaction Intermediates and Schiff Base Chemistry

The catalytic cycle of PLP-dependent enzymes like threonine aldolase begins with a transimination reaction, where the substrate's amino group displaces the active site lysine to form an external aldimine with PLP. nih.gov This is a crucial activation step. For C-C bond cleavage, the α-proton of the substrate is abstracted by a general base in the active site, leading to the formation of a resonance-stabilized carbanion known as the quinonoid intermediate. frontiersin.org This key intermediate is planar, and its formation facilitates the cleavage of the Cα-Cβ bond. researchgate.net Following the release of the aldehyde, a glycine-quinonoid intermediate remains. The cycle is completed by the reversal of these steps: protonation of the Cα, and another transimination reaction to release the glycine product and regenerate the internal aldimine with the lysine residue. nih.gov

Key Intermediates in PLP-Dependent Aldol Cleavage:

Internal Aldimine: PLP covalently linked to an active site lysine.

External Aldimine: PLP covalently linked to the substrate amino acid.

Quinonoid Intermediate: A resonance-stabilized carbanion formed after α-proton abstraction.

Glycine-Quinonoid: The intermediate remaining after Cα-Cβ bond cleavage and aldehyde release.

Active Site Structural Elements and Residue-Cofactor Interactions

The protein environment of the active site plays a critical role in modulating the reactivity of the PLP cofactor and ensuring reaction specificity. Several conserved residues are crucial for binding the cofactor and the substrate and for catalysis. nih.gov A highly conserved lysine residue is responsible for forming the internal aldimine. nih.gov Other key interactions include:

Phosphate (B84403) Binding: The phosphate group of PLP is typically anchored by hydrogen bonds to residues like arginine or serine, and sometimes by a divalent metal ion in enzymes like DTA, ensuring the cofactor is tightly bound in the correct orientation. nih.govbeilstein-institut.de

Pyridine Ring Interactions: The pyridine ring is often involved in π-stacking interactions with aromatic residues like tyrosine or histidine. The protonation state of the pyridine nitrogen is critical for the cofactor's electron-sink capacity. nih.gov

Substrate Binding Residues: Histidine residues are frequently implicated in substrate binding and catalysis. For example, in E. coli L-threonine aldolase, His83 and His126 are important for positioning the substrate and are believed to enhance the basicity of a conserved water molecule that acts as the catalytic base for proton abstraction. nih.gov

Active Site FeatureInteracting Residue(s) (Examples)Function
Internal AldimineCatalytic LysineCovalent linkage to PLP cofactor nih.gov
Phosphate AnchorArginine, SerineBinds the phosphate group of PLP nih.gov
Pyridine Ring StackingHistidine, TyrosineOrients the PLP ring system nih.gov
Substrate CoordinationHistidine, AspartateBinds substrate and participates in proton transfer nih.gov

Computational Approaches to Elucidate Reaction Mechanisms

Computational methods, especially QM/MM and molecular dynamics (MD) simulations, have become indispensable tools for elucidating the detailed reaction mechanisms of enzymes at an atomic level. researchgate.networdpress.com These approaches allow researchers to model reaction pathways, calculate activation energy barriers, and visualize transition states that are often too transient to be captured experimentally. figshare.commdpi.com

For PLP-dependent enzymes like threonine aldolase and threonine synthase, QM/MM calculations have been used to map the entire catalytic cycle. researchgate.netnih.gov In these models, the chemically active region (the substrate and the PLP cofactor) is treated with high-level quantum mechanics (QM), while the surrounding protein and solvent are described using more computationally efficient molecular mechanics (MM) force fields. wordpress.com

These studies have successfully:

Confirmed the multi-step nature of the catalytic mechanism, including transimination, proton abstraction, C-C bond cleavage, and product release. figshare.com

Identified the rate-limiting step of the reaction, which for threonine aldolase is the C-C bond cleavage. figshare.com

Elucidated the roles of specific active site residues, such as the lysine that acts as a base in the threonine synthase reaction. nih.gov

Explained the basis of stereoselectivity by modeling the different transition states leading to syn and anti products. nih.gov

Molecular dynamics simulations have also been employed to understand how enzyme flexibility and substrate binding orientation contribute to catalysis and stereochemical control. nih.gov For instance, MD simulations of an L-threonine aldolase mutant revealed how a single amino acid change could alter the orientation of the aldehyde substrate in the active site, thereby improving the diastereoselectivity of the reaction. nih.gov These computational insights are crucial for the rational design and engineering of enzymes with improved or novel catalytic properties. researchgate.net

Quantum Mechanical and Molecular Dynamics Simulations of N-Hydroxylation and Subsequent Transformations

The biosynthesis of this compound involves the enzymatic N-hydroxylation of L-threonine, a reaction catalyzed by specific classes of oxidoreductases. Understanding the intricate details of this transformation at a molecular level requires sophisticated computational methods. Quantum mechanical (QM) and molecular dynamics (MD) simulations have become indispensable tools for elucidating the electronic and structural dynamics of these complex enzymatic reactions. Two primary enzyme families have been computationally investigated for their ability to perform N-hydroxylation on amino acids and related substrates: flavin-dependent monooxygenases and diiron N-oxygenases.

Flavin-Dependent N-Hydroxylating Monooxygenases (NMOs):

NMOs are a well-studied class of enzymes involved in siderophore biosynthesis, where they hydroxylate the side-chain amino groups of precursors like ornithine and lysine. nih.gov Although specific QM/MM studies on L-threonine N-hydroxylation are not extensively documented, detailed computational analyses of homologous enzymes like Aspergillus fumigatus siderophore A (SidA), an L-ornithine N-hydroxylase, provide a robust model for the transformation. nih.gov

QM/MM simulations, which treat the reactive core of the enzyme active site with high-level quantum mechanics and the surrounding protein matrix with classical molecular mechanics, are essential for modeling the reaction. mahidol.ac.th The key hydroxylating species in these enzymes is a C4a-hydroperoxyflavin intermediate (FADOOH). vt.edu MD simulations show that the enzyme active site provides a specific environment that stabilizes this highly reactive intermediate, positioning it correctly relative to the substrate's target nitrogen atom. vt.edu These simulations reveal that specific amino acid residues and a network of water molecules at the active site's entrance are crucial for substrate binding and maintaining the catalytic architecture. nih.govacs.org

QM/MM models of enzymes like SidA demonstrate that the formation of the FADOOH intermediate proceeds after the flavin cofactor is reduced by NADPH and subsequently reacts with molecular oxygen. nih.gov The simulations track the electronic changes during the formation of this intermediate and its subsequent interaction with the amino acid substrate, providing insights into how the protein environment modulates reactivity. nih.gov

Diiron N-Oxygenases:

A distinct mechanism for N-hydroxylation has been identified in non-heme diiron enzymes. Computational studies on SznF, an enzyme that hydroxylates an arginine derivative, have utilized a combination of molecular docking, classical MD, and QM/MM simulations to uncover its catalytic mechanism. acs.org These simulations revealed that the active species is a peroxo-diiron(III/III) intermediate. acs.org

MD simulations were crucial in identifying the substrate binding pose and showing how the protein structure accommodates the substrate for optimal reaction. Subsequent QM/MM calculations then mapped the energy landscape of the reaction, confirming that the peroxo-diiron(III/III) species is indeed the competent oxidant for the N-hydroxylation reaction. acs.org This computational work provides a framework for understanding how a similar diiron center could catalyze the N-hydroxylation of L-threonine or its derivatives.

Prediction of Catalytic Pathways and Transition States for this compound

Computational chemistry, particularly Density Functional Theory (DFT) and QM/MM methods, enables the prediction of detailed catalytic pathways and the characterization of high-energy, transient transition states that are difficult to observe experimentally. tsukuba.ac.jp

Pathway in Flavin-Dependent Monooxygenases:

For NMOs, DFT calculations on model systems like SidA have predicted a multi-step catalytic pathway for N-hydroxylation. nih.govmst.edu The reaction is initiated by the homolytic cleavage of the O-O bond within the C4a-hydroperoxyflavin intermediate. nih.govacs.org This cleavage forms a C4a-oxyflavin radical and an internal, hydrogen-bonded hydroxyl radical (HO•). mst.edu

The calculations predict that this highly reactive hydroxyl radical then moves towards the terminal nitrogen of the substrate (e.g., the ε-amino group of L-lysine or, by analogy, the amino group of L-threonine). The process involves the transfer of the oxygen atom to the nitrogen, yielding an aminoxide intermediate. nih.govacs.org This step proceeds through a critical transition state where the O-O bond is partially broken and the new N-O bond is partially formed. Finally, the aminoxide is converted to the stable hydroxylamine (B1172632) product through a proton shuttle mechanism, often mediated by a water molecule that originates from the dehydration of the resulting C4a-hydroxyflavin. mst.eduacs.org

These computational models have been instrumental in explaining the substrate specificity of NMOs. For instance, DFT calculations for SidA predicted that the energy barrier for the oxidation of its preferred substrate, ornithine, is significantly lower than that for lysine (16 kcal/mol vs. 24 kcal/mol, respectively). nih.govmst.edu This energy difference was attributed to subtle differences in hydrogen bonding that stabilize the transition state for ornithine more effectively. nih.govmst.edu A similar computational approach could predict the viability and efficiency of L-threonine as a substrate for known or engineered NMOs.

Pathway in Diiron Oxygenases:

For diiron enzymes like SznF, QM/MM calculations predict a different pathway. The most favorable mechanism involves the nucleophilic attack of the substrate's guanidinium (B1211019) group (or an amino group in the case of threonine) directly onto the peroxo group of the peroxo-diiron(III/III) intermediate. acs.org This attack promotes the heterolytic cleavage of the O-O bond. acs.org The simulations demonstrate that this pathway has a computationally accessible energy barrier and leads directly to the N-hydroxylated product. The selectivity of the reaction is governed by the precise positioning of the substrate relative to the diiron center, a factor that can be thoroughly analyzed using MD simulations. acs.org

The combination of these advanced simulation techniques provides a powerful predictive tool for understanding the fundamental mechanisms of this compound biosynthesis, guiding future efforts in enzyme discovery and protein engineering.

Interactive Data Table: Predicted Energy Barriers in SidA

The following table, based on DFT calculations, illustrates how computational methods can predict substrate specificity in N-hydroxylating monooxygenases by comparing the activation energy barriers for different substrates. nih.govmst.edu

SubstratePredicted Activation Energy (kcal/mol)Enzyme SpecificityKey Stabilizing Interaction in Transition State
L-Ornithine16Preferred SubstrateStrong H-bond between incipient HO• and O3' of NADP+ ribose
L-Lysine24Poor SubstrateWeaker H-bond between incipient HO• and O3' of NADP+ ribose

N Hydroxy L Threonine As a Precursor and Its Derived Compounds in Academic Research

Formation of Biologically Active Secondary Metabolites and Natural Products

The incorporation of N-hydroxy-α-amino acid moieties, including N-hydroxy-L-threonine, is a key strategy employed by microorganisms to generate structurally diverse and biologically active natural products. nih.govresearchgate.net These compounds often exhibit potent pharmacological activities, such as antibiotic and antitumor effects. google.com

Several natural products have been identified that contain an N-hydroxy-α-amino acid scaffold. A notable example is the lipothrenin family of compounds, discovered through genome mining and heterologous expression of biosynthetic gene clusters from Streptomyces aureus. acs.org Lipothrenin A, the main compound, features an N-hydroxylated d-allo-threonine core linked to hexadecanedioic acid. acs.org This N-hydroxylation is crucial for its observed siderophore activity. acs.org The presence of N-hydroxyamino acids has also been noted in various antibiotics obtained from microbiological fermentations. google.com

Table 1: Examples of Natural Products and Classes Containing N-Hydroxy-α-Amino Acid Moieties

Natural Product/ClassCore Amino Acid MoietyProducing Organism (Example)Noted Biological Activity
Lipothrenin AN-hydroxy-d-allo-threonineStreptomyces aureusSiderophore
Obafluorinβ-lactone antibiotic derived from a β-hydroxy-α-amino acid precursorPseudomonas fluorescensAntibiotic
Various AntibioticsGeneral N-hydroxy-α-amino acidsVarious microorganismsAntibiotic

The biosynthesis of natural products containing this compound involves a series of specific enzymatic reactions. In the case of lipothrenin biosynthesis, a key enzyme is a diiron N-oxygenase, which is believed to be directly involved in the monooxygenation of the amide bond, leading to the N-hydroxy group. acs.org This mechanism is distinct from the more common hydroxamate formation pathway in other siderophores, where the free amine is typically hydroxylated before amide bond formation. acs.org

The formation of the core β-hydroxy-α-amino acid structure itself is often catalyzed by enzymes such as L-threonine transaldolases (LTTAs). nih.govresearchgate.netresearchgate.net These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the retro-aldol cleavage of L-threonine to generate a glycyl intermediate, which then reacts with an aldehyde acceptor to form a new β-hydroxy-α-amino acid. nih.govresearchgate.net For example, the LTTA enzyme ObiH is a key component in the biosynthetic pathway of the antibiotic obafluorin. nih.govresearchgate.net This enzymatic machinery allows for the stereoselective synthesis of the two chiral centers at the α- and β-carbons, a challenging task in chemical synthesis. researchgate.netwisc.edu The incorporation into larger molecules like non-ribosomal peptides is then typically handled by non-ribosomal peptide synthetase (NRPS) machinery. wisc.edu

Synthetic Utility in β-Hydroxy-α-Amino Acid Derivatization and Analogue Synthesis

The unique stereochemistry and functionality of β-hydroxy-α-amino acids, including this compound, make them highly valuable starting materials for the synthesis of complex organic molecules and modified biopolymers. researchgate.netnih.gov

β-Hydroxy-α-amino acids are regarded as important chiral building blocks for pharmaceutical development. nih.gov Their two stereogenic centers make them ideal precursors for the asymmetric synthesis of various high-value compounds. wisc.edu They are particularly useful in the synthesis of optically active β-lactam antibiotics. nih.gov For instance, β-hydroxy-tyrosine derivatives are important precursors for creating analogues of the complex antibiotic vancomycin. wisc.edu N,N-Dibenzylamino aldehydes, which can be derived from amino acids, have also emerged as a highly useful class of chiral building blocks in organic synthesis. nih.govresearchgate.net The enzymatic synthesis of these building blocks using L-threonine transaldolases like ObiH provides a scalable and selective method to generate a diverse panel of β-hydroxy-α-amino acids with varied functional groups for further chemical modification. nih.gov

The introduction of unnatural amino acids into peptides is a powerful strategy to create novel biomolecules with enhanced properties for research and therapeutic applications. nih.gov Incorporating a residue like this compound into a peptide chain introduces a unique functional group—the N-hydroxy moiety—that is not present in the 20 proteinogenic amino acids. This modification can alter the peptide's structure, stability, and biological activity.

The development of bioconjugation techniques allows for the covalent linking of biomolecules with other moieties, such as imaging agents or drugs. researchgate.net While direct conjugation methods for the hydroxyl groups of serine and threonine are not common due to their low nucleophilicity at physiological pH, the N-hydroxy group of this compound offers a potentially more reactive site for specific chemical modifications. rsc.org The creation of peptides containing such unique residues can be used to probe protein structure and function or to develop novel bioconjugates with tailored properties for applications in chemical biology and materials science. nih.govresearchgate.net The enzymatic production of diverse β-hydroxy-α-amino acids could enable their integration into more complex products like non-ribosomal peptides and other bioconjugates through fermentation-based approaches. nih.govresearchgate.net

Chemical Synthesis Strategies for N Hydroxy L Threonine and Analogues in Research

Historical and Contemporary Synthetic Routes to N-Hydroxy-α-Amino Acids

The preparation of N-hydroxy-α-amino acids has evolved from foundational methods to more refined and efficient strategies. A predominant and enduring route involves the N-hydroxylation of a protected amino acid precursor. This is often achieved through a multi-step sequence that begins with the corresponding α-amino acid.

A widely recognized strategy involves the reaction of an α-amino acid derivative, such as an ester or amide, with an aldehyde to form a Schiff base (an imine). google.com This intermediate is then oxidized to create a three-membered oxaziridine (B8769555) ring. google.com Subsequent hydrolysis of the oxaziridine carefully cleaves the ring to yield the desired N-hydroxy-α-amino acid derivative. google.com This fundamental pathway remains a cornerstone of N-hydroxy-α-amino acid synthesis, with contemporary modifications focusing on improving yields, stereocontrol, and substrate scope.

The critical step in the common synthetic route to N-hydroxy-α-amino acids is the oxidation of the intermediate Schiff base derived from an amino acid. The choice of oxidant and reaction conditions is crucial for efficiently forming the key oxaziridine intermediate without causing unwanted side reactions.

Peroxy acids, particularly meta-chloroperoxybenzoic acid (m-CPBA), are frequently employed for this transformation. google.com The oxidation is typically conducted in an organic solvent like dichloromethane (B109758) at or below room temperature. google.com This process converts the imine into the corresponding oxaziridine, which can often be used in the subsequent step without isolation. google.com Other oxidation systems used for different transformations on amino acid derivatives include Swern oxidation and Dess–Martin periodinane (DMP), though their application is generally for converting alcohols to carbonyls rather than for N-hydroxylation. beilstein-journals.org

Enzymatic oxidation represents an alternative approach. Flavoproteins, for example, are known to catalyze the oxidation of N-methylated amino acids at the N-C bond. nih.gov While distinct from direct N-hydroxylation, these biocatalytic systems highlight the potential of enzymatic methods for selective oxidations within amino acid scaffolds.

Table 1: Selected Oxidation Methodologies in Amino Acid Derivative Synthesis

Method Reagent(s) Transformation Application Context
Imine Oxidation m-Chloroperoxybenzoic acid (m-CPBA) Schiff Base → Oxaziridine Core step in N-hydroxy-α-amino acid synthesis. google.com
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine Alcohol → Aldehyde/Ketone General oxidation of hydroxylated amino acid side chains. beilstein-journals.org
Dess-Martin Oxidation Dess-Martin Periodinane (DMP) Alcohol → Aldehyde/Ketone A milder alternative to Swern oxidation for sensitive substrates. beilstein-journals.org

| Flavoprotein Oxidation | Flavoprotein Oxidases | N-C bond oxidation | Enzymatic oxidation of N-alkylated amino acids. nih.gov |

This table provides an overview of different oxidation methods relevant to the modification of amino acid derivatives.

Oxaziridines are three-membered heterocyclic molecules containing oxygen, nitrogen, and carbon, which serve as pivotal intermediates in the synthesis of N-hydroxy-α-amino acids. google.comwikipedia.org They are formed through the oxidation of imines (Schiff bases) and act as electrophilic oxygen transfer agents. wikipedia.org The inherent ring strain and the reactive C-O/N bond make them versatile for further chemical transformations. researchgate.net

In the context of N-hydroxylation, an oxaziridine is generated from a Schiff base precursor derived from an amino acid ester or amide. google.com This intermediate is typically soluble in the organic solvent used for the oxidation reaction. google.com The conversion to the final N-hydroxy product is achieved through carefully controlled acid hydrolysis, which opens the oxaziridine ring. google.com This step must be managed precisely to avoid undesired hydrolysis of other functional groups, such as the ester or amide moiety of the amino acid derivative. google.com The chemistry of oxaziridines is also central to flavin monooxygenases, where they have been proposed as the active oxygenating species in enzymatic hydroxylation reactions. nih.gov

Stereoselective Synthesis of N-Hydroxy-L-threonine and Related Isomers

The synthesis of this compound is complicated by the presence of two adjacent chiral centers at the α- and β-carbon atoms (Cα and Cβ). The specific (2S, 3R) configuration of L-threonine must be established and maintained throughout the synthetic sequence. Therefore, stereoselective synthesis is not merely an option but a necessity.

Achieving the correct stereochemistry in molecules with multiple chiral centers requires highly controlled diastereoselective and enantioselective methods. In the synthesis of β-hydroxy-α-amino acids like the threonine backbone, both chemical and enzymatic approaches have been developed.

Enzymatic methods are particularly powerful for this purpose. L-threonine aldolases (LTAs) are enzymes that catalyze the reversible aldol (B89426) condensation of glycine (B1666218) with an aldehyde to form β-hydroxy-α-amino acids. researchgate.netacs.orgresearchgate.net These enzymes exhibit strict selectivity for the Cα stereocenter but can have moderate selectivity for the Cβ center, which has prompted efforts in enzyme engineering to improve diastereoselectivity. researchgate.netacs.orgresearchgate.net Similarly, 2-oxoglutarate-dependent hydroxylases have been identified that can catalyze the hydroxylation of amino acids in a highly regioselective and stereoselective manner, offering an alternative enzymatic route for creating the β-hydroxy group with high fidelity. nih.gov

In chemical synthesis, asymmetric hydroxylation of enolates using chiral N-sulfonyloxaziridines has become a benchmark method for introducing a hydroxyl group adjacent to a carbonyl group with high enantioselectivity. researchgate.netnih.gov While this is a C-hydroxylation method, it exemplifies the use of chiral reagents to control stereochemistry. For synthesizing the threonine backbone itself, copper-mediated cycloaddition reactions to form oxazoline (B21484) precursors have been shown to proceed with good diastereoselectivity. acs.org

The simultaneous control of the Cα and Cβ stereocenters is the principal challenge in synthesizing L-threonine and its derivatives. The desired threo diastereomer must be selectively formed over the erythro (allo) diastereomer.

Biocatalytic approaches using threonine aldolases (TAs) and transaldolases (TTAs) are highly effective for this purpose. researchgate.net These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the formation of a C-C bond between glycine and an aldehyde, creating the two stereocenters in a single step. nih.gov While wild-type enzymes can sometimes produce a mixture of diastereomers, protein engineering and directed evolution have been successfully applied to develop enzyme variants with dramatically improved preference for the desired syn or anti product, achieving high diastereomeric excess. researchgate.netacs.org For example, a variant of L-TA was engineered to produce an L-syn-β-hydroxy-α-amino acid with a diastereomeric excess (de) value of 99.5%. acs.org

Chemical methods, such as asymmetric aldol reactions, also provide a route to β-hydroxy-α-amino acids, but often face challenges in achieving high diastereoselectivity, sometimes resulting in mixtures that are difficult to separate. researchgate.net The development of stereoselective synthesis strategies, particularly enzymatic ones, has been critical for overcoming the difficulty of controlling the two chiral centers in these valuable molecules. researchgate.net

Table 2: Enzymatic Approaches for Stereocontrol in β-Hydroxy-α-Amino Acid Synthesis

Enzyme Class Reaction Type Stereochemical Control Key Features
Threonine Aldolases (TAs) Aldol Condensation High control at Cα, variable at Cβ. researchgate.netacs.org Can be engineered for high diastereoselectivity. acs.org
Threonine Transaldolases (TTAs) Transaldolation High stereoselectivity. researchgate.netnih.gov Offers low reversibility and high yields. nih.gov

| 2-Oxoglutarate-Dependent Hydroxylases | C-H Hydroxylation | Highly regioselective and stereoselective. nih.gov | Catalyzes irreversible hydroxylation. nih.gov |

This table summarizes key biocatalytic methods used to control the stereochemistry at the Cα and Cβ positions during the synthesis of the threonine scaffold.

Advanced Analytical Methodologies for N Hydroxy L Threonine Research

Chromatographic Techniques for Isolation, Separation, and Quantification

Chromatography is a fundamental tool for the analysis of amino acids and their derivatives. Its application to N-Hydroxy-L-threonine research allows for the purification and quantification of the analyte, which is essential for further structural and functional studies.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are central to the analysis of amino acids. The development of robust methods for compounds like this compound often draws from established protocols for underivatized amino acids. A significant challenge in the analysis of amino acids is their high polarity and, for many, the lack of a strong UV chromophore, which can complicate separation and detection. acs.org

Method development typically involves reversed-phase (RP) HPLC or Hydrophilic Interaction Liquid Chromatography (HILIC). In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. For underivatized amino acids, gradient elution is common, starting with a highly aqueous mobile phase and gradually increasing the concentration of an organic solvent like acetonitrile. acs.orgnih.gov HILIC is particularly well-suited for highly polar compounds and uses a polar stationary phase with a mobile phase containing a high percentage of organic solvent. researchgate.net UPLC systems, utilizing sub-2 µm particle columns, offer significant improvements in resolution, speed, and sensitivity compared to traditional HPLC. nih.gov

Detection for this compound analysis can be achieved using UV detectors, especially at low wavelengths (around 200-225 nm), or more advanced detectors like Charged Aerosol Detectors (CAD) or mass spectrometers for enhanced sensitivity and specificity. acs.orgsielc.com Method validation according to ICH guidelines is crucial to ensure linearity, accuracy, precision, and robustness. nih.gov

Table 1: Exemplar HPLC/UPLC Conditions for Amino Acid Analysis Applicable to this compound
TechniqueColumnMobile PhaseFlow RateDetectionKey Feature
HPLCShim-pack CLC-C18 (150 mm × 4.6 mm, 5 µm)Gradient: A) 10 mM Phosphate (B84403) Buffer (pH 7.4); B) Acetonitrile. Started with 100% A, increasing to 50% B over 15 min. acs.orgnih.gov1.0 mL/min acs.orgnih.govUV at 225 nm acs.orgnih.govDirect analysis of underivatized amino acids. acs.orgnih.gov
HPLCSilica Column (used in HILIC mode)Isocratic: 2.5 mM Potassium dihydrogen phosphate (pH 2.85) and Acetonitrile (25:75). Not SpecifiedUV Effective for polar compounds without derivatization.
UPLC-MSNot SpecifiedUtilizes sub-2 µm resin particles for improved chromatographic selectivity. nih.govNot SpecifiedHigh-Resolution Mass Spectrometry (Orbitrap) nih.govHigh-throughput analysis (3-minute method) with high sensitivity. nih.gov

Like L-threonine, this compound possesses two chiral centers, meaning it can exist as four distinct stereoisomers. pearson.comjst.go.jp Distinguishing between these stereoisomers is critical, as they can have different biological activities. Chiral separation techniques are therefore indispensable.

One common approach is the use of a chiral stationary phase (CSP) in HPLC. For instance, a Chirasil-Val column has been successfully used in gas chromatography to separate the stereoisomers of threonine after derivatization. nih.gov In HPLC, various CSPs are available that can resolve enantiomers and diastereomers directly.

Another strategy involves pre-column derivatization with a chiral reagent to form diastereomeric derivatives, which can then be separated on a standard achiral column (e.g., C18). Reagents such as 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA) have been developed for the LC-MS analysis of amino acid stereoisomers, allowing for the separation of all four isomers of threonine and isoleucine. jst.go.jp

Capillary electrophoresis (CE) using a chiral selector in the running buffer is another powerful technique. For example, N-(2-hydroxydodecyl)-L-threonine has itself been used as a chiral selector in micellar electrokinetic chromatography (MEKC) to resolve enantiomers of binaphthyl derivatives, demonstrating the utility of threonine-based structures in achieving chiral recognition. nih.gov

Spectroscopic and Spectrometric Approaches for Structural Elucidation and Quantification

Mass spectrometry and UV-Vis spectroscopy are powerful tools for confirming the identity of this compound and for monitoring its formation or degradation in biochemical reactions.

Mass spectrometry (MS) is an essential technique for the analysis of amino acids due to its high sensitivity and specificity, providing accurate mass measurements that aid in molecular formula determination. wiley-vch.de When coupled with liquid chromatography (LC-MS), it allows for the quantification and identification of compounds in complex biological samples. researchgate.net Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like amino acids. unito.it

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. In MS/MS, a specific ion (the precursor ion) is selected and fragmented through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to produce a characteristic pattern of product ions. unito.itnih.gov The fragmentation pattern provides structural information that can distinguish between isomers. For example, studies comparing the MS/MS spectra of threonine and its isomer isothreonine (homoserine) found distinctive fragmentation patterns and differences in retention times that allowed for their unambiguous identification. nih.gov This approach would be directly applicable to characterizing this compound and distinguishing it from its structural isomers.

UV-Visible (UV-Vis) spectroscopy is a widely used technique for monitoring the progress of enzymatic reactions in real-time. thermofisher.com While this compound itself may not have a strong, distinctive chromophore in the visible range, its enzymatic synthesis or degradation can be monitored by observing changes in the absorbance of other reaction components, such as cofactors or substrates. thermofisher.comnih.gov

A common application is in coupled enzymatic assays where the reaction of interest is linked to a second reaction that produces or consumes a compound with a strong UV absorbance, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). nih.gov NADH has a distinct absorbance maximum at 340 nm, while its oxidized form, NAD+, does not. google.com By monitoring the change in absorbance at 340 nm, the rate of the primary enzymatic reaction can be determined. nih.govgoogle.com This method has been used to screen for threonine aldolase (B8822740) activity by coupling the reaction to an alcohol dehydrogenase that reduces NADH. nih.gov UV-Vis spectroscopy can also be used to study the formation of catalytic intermediates in enzymes that utilize cofactors like pyridoxal-5'-phosphate (PLP), which have distinct spectral properties. wisc.edu

Enzymatic Assays for Detection and Characterization of this compound Related Transformations

Enzymatic assays offer a highly specific and sensitive method for detecting and quantifying amino acids and their derivatives. abcam.com These assays rely on the catalytic activity of enzymes that are specific for a particular substrate.

For transformations involving a threonine-like scaffold, enzymes such as L-threonine dehydrogenase (TDH) can be employed. L-threonine dehydrogenase catalyzes the NAD+-dependent oxidation of L-threonine. google.com This reaction produces 2-amino-3-oxobutyrate and, crucially, reduces NAD+ to NADH. The production of NADH can be quantified either spectrophotometrically by measuring the increase in absorbance at 340 nm or fluorometrically for even greater sensitivity. google.com The high specificity of such enzymes ensures that only L-threonine (or a very closely related analogue) is measured, minimizing interference from other amino acids in the sample. google.comabcam.com

Assay kits based on this principle are commercially available for the quantification of L-threonine in biological fluids and tissues. abcam.com These kits typically include the specific enzyme (e.g., threonine dehydrogenase), the necessary cofactor (NAD+), and a developer enzyme mix that uses the generated NADH to produce a stable, colored or fluorescent product. abcam.com Similar principles could be adapted to develop specific assays for this compound, provided an enzyme that specifically recognizes it as a substrate can be identified or engineered.

Table 2: Principles of Enzymatic Assays Relevant to Threonine and its Derivatives
Assay PrincipleEnzyme(s)Reaction MonitoredDetection MethodReference
NAD+-Coupled MetabolismL-Threonine DehydrogenaseL-Threonine + NAD+ → 2-Amino-3-oxobutyrate + NADH + H+Spectrophotometry (Absorbance at 340 nm) or Fluorometry google.com
Coupled Fluorometric AssayThreonine Enzyme Mix, Developer Enzyme MixNADH generated from threonine metabolism is used by a developer to convert a probe into a stable fluorophore.Fluorometry (Ex/Em = 535/587 nm) abcam.com
Coupled Spectrophotometric Assay (for Aldolase Screening)Threonine Aldolase, Alcohol DehydrogenaseAcetaldehyde (from threonine cleavage) is converted to ethanol, oxidizing NADH to NAD+.Spectrophotometry (Decrease in absorbance at 340 nm) nih.gov

Biotechnological Applications and Metabolic Engineering Research Involving N Hydroxy L Threonine Precursors

Microbial Fermentation and Production Enhancement Strategies for Amino Acid Derivatives

Microbial fermentation is the primary method for the industrial production of amino acids, including L-threonine. nih.govgcwgandhinagar.com This approach is cost-effective and environmentally sustainable, utilizing renewable resources. nih.gov The efficiency of fermentation is critically dependent on the performance of the microbial strains used. nih.gov Metabolic engineering provides a powerful alternative to traditional random mutagenesis for strain development, allowing for rational design based on a detailed understanding of biosynthetic pathways and their regulation. nih.govresearchgate.net

L-threonine is a member of the aspartate family of amino acids, and its biosynthesis begins with L-aspartate. nih.govresearchgate.net The pathway involves five enzymatic steps, with key regulatory control points that are often targeted for metabolic engineering to increase the flow of carbon toward L-threonine. researchgate.netnih.gov

Key strategies to enhance precursor flux include:

Deregulation of Key Enzymes: In organisms like Escherichia coli, the L-threonine biosynthetic pathway is tightly regulated by feedback inhibition. researchgate.net The first enzyme, aspartokinase, exists in three isoenzymes (I, II, and III), which are inhibited by L-threonine, L-methionine, and L-lysine, respectively. researchgate.net Similarly, homoserine dehydrogenase and homoserine kinase are also inhibited by L-threonine. researchgate.net Genetic modifications to remove these feedback inhibition mechanisms in the genes encoding these enzymes (e.g., thrA, lysC, thrB) are crucial for L-threonine overproduction. nih.govembopress.orgmdpi.com

Blocking Competing Pathways: Carbon flux from the central metabolism can be diverted into competing pathways that lead to the synthesis of other amino acids like L-lysine, L-methionine, and L-isoleucine. researchgate.net Deleting genes in these competing pathways, such as metA (homoserine O-succinyltransferase) and lysA (diaminopimelate decarboxylase), makes more precursors, like L-aspartate semialdehyde and L-homoserine, available for L-threonine synthesis. nih.govembopress.orgkaist.ac.kr

These targeted modifications collectively redirect the metabolic flux, channeling cellular resources toward the efficient synthesis of L-threonine, the essential precursor for N-hydroxy-L-threonine.

Corynebacterium glutamicum and Escherichia coli are the two most important microorganisms used for the industrial production of amino acids via fermentation. dtu.dk Both have been extensively engineered to serve as efficient cell factories for L-threonine. researchgate.netmdpi.com

Escherichia coli : As a model organism, its genetics and metabolism are well-understood, making it a prime candidate for metabolic engineering. frontiersin.org Strategies in E. coli have involved:

Removing feedback inhibition of aspartokinase I and III. embopress.org

Deleting pathways for L-threonine degradation (e.g., by knocking out the tdh gene). nih.govembopress.org

Blocking competing biosynthetic pathways for lysine (B10760008) and methionine. nih.govembopress.org

Overexpressing the L-threonine biosynthetic operon. researchgate.net

These systematic approaches have resulted in genetically defined E. coli strains capable of producing high titers of L-threonine. For instance, an engineered strain produced 82.4 g/L of L-threonine in a fed-batch culture, with a yield of 0.393 g per gram of glucose. nih.govembopress.org

Corynebacterium glutamicum : This Gram-positive bacterium is generally recognized as safe (GRAS) and is a workhorse in the industrial production of amino acids like L-glutamate and L-lysine. mdpi.comnih.govnih.gov It is also an attractive chassis for L-threonine production. researchgate.netresearchgate.net Engineering efforts in C. glutamicum have focused on:

Mutating the hom gene (encoding homoserine dehydrogenase) and the lysC gene (encoding aspartokinase) to release feedback inhibition. mdpi.comacs.org

Overexpressing key pathway genes like hom and thrB (encoding homoserine kinase). mdpi.com

Optimizing the expression of exporter proteins, such as ThrE, to facilitate the secretion of L-threonine and reduce intracellular accumulation that could trigger feedback inhibition. researchgate.net

Through such rational engineering, a non-auxotrophic C. glutamicum strain was developed that produced 78.3 g/L of L-threonine in a 7 L bioreactor, one of the highest titers reported for this organism. acs.org

Table 1. Examples of Engineered Microbial Strains for L-Threonine Production
MicroorganismKey Genetic ModificationsL-Threonine Titer (g/L)Yield (g/g glucose)Reference
Escherichia coliRemoval of feedback inhibition (thrA, lysC); Deletion of competing/degrading pathways (metA, lysA, tdh); Overexpression of thrABC operon82.40.393 nih.govembopress.org
Corynebacterium glutamicumMutation of homoserine dehydrogenase (hom) and aspartate kinase (lysC) to release feedback inhibition; Optimization of L-threonine exporter (thrE)78.30.33 acs.org
Corynebacterium glutamicumOverexpression of L-threonine exporter and homoserine kinase67.63Not Reported researchgate.net

Directed Evolution and Enzyme Engineering for this compound Related Biocatalysis

While metabolic engineering focuses on producing the precursor L-threonine, enzyme engineering aims to create novel biocatalysts for its subsequent conversion. Threonine aldolases (TAs) and analogous enzymes like threonine transaldolases (TTAs) are primary targets for this engineering. nih.govnih.gov These enzymes catalyze the reversible carbon-carbon bond formation between glycine (B1666218) and an aldehyde, and their ability to act on threonine and its analogs makes them highly relevant for generating derivatives like this compound. nih.govcore.ac.uk

Rational design and site-directed mutagenesis are powerful techniques used to alter the properties of enzymes by making specific changes to their amino acid sequences. nih.gov For threonine aldolases, these methods are employed to improve stability, alter substrate specificity, and, most importantly, control the stereoselectivity of the reaction. nih.govcore.ac.uk

The application of TAs in synthesis can be limited by low stereoselectivity at the β-carbon of the product. acs.org Rational design, guided by the enzyme's crystal structure, allows researchers to identify key amino acid residues in the active site that interact with the substrate. nih.gov By mutating these residues, it is possible to reshape the substrate-binding pocket to favor the formation of a specific stereoisomer. acs.orgresearchgate.net

For example, studies on L-threonine aldolase (B8822740) (LTA) have identified several active site residues that influence diastereoselectivity. acs.orgacs.org Through a strategy combining in silico screening and site-directed saturation mutagenesis, a variant of LTA named RS1 (Y8H/Y31H/I143R/N305R) was created. acs.orgresearchgate.net This mutant exhibited a dramatically improved preference for synthesizing the syn isomer of L-3-[4-(methylsulfonyl)phenylserine]. acs.orgresearchgate.net Similarly, site-directed mutagenesis of the L-threonine aldolase from Aeromonas jandaei showed that mutations to catalytically important residues could lead to increased conversions and diastereoselectivities in the synthetic direction. core.ac.uk These studies demonstrate the potential to engineer aldolases to perform highly specific transformations on threonine-like substrates.

The ultimate goal of enzyme engineering in this context is to develop biocatalysts that are highly efficient and stereoselective for the synthesis of valuable β-hydroxy-α-amino acids. acs.orgresearchgate.net Directed evolution, which mimics natural selection in a laboratory setting, is a key strategy for achieving this. acs.org It involves creating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with desired improvements. researchgate.net

Combining rational design with directed evolution has proven particularly effective. A combinatorial active-site saturation test (CAST) strategy, for instance, has been used to accelerate the evolution of LTA diastereoselectivity. acs.orgresearchgate.net This approach led to the RS1 variant, which produced its target with a diastereomeric excess (de) value of 99.5%, a significant improvement over the wild-type enzyme. acs.orgresearchgate.net

Another approach involves modulating the substrate-binding pocket to control how the substrate enters the active site. This was successfully applied to the L-threonine aldolase from Actinocorallia herbida to improve the synthesis of a precursor for the antibiotic florfenicol. A single mutation (Y314R) increased the de by 23% compared to the wild-type enzyme. nih.gov

More recently, L-threonine transaldolases (TTAs) have emerged as a promising alternative to TAs. nih.govresearchgate.net TTAs exhibit low reversibility and high stereoselectivity, making them excellent candidates for the biosynthesis of β-hydroxy-α-amino acids. nih.gov Engineering these enzymes could further expand the toolbox for producing L-threonine derivatives.

Table 2. Improvement of Stereoselectivity in Engineered Threonine Aldolases (TAs)
Enzyme/VariantTarget ProductKey MutationsDiastereomeric Excess (de)Conversion (%)Reference
LTA Wild-TypeL-syn-3-[4-(methylsulfonyl)phenylserine]-30.3%Not Reported researchgate.net
LTA Variant RS1L-syn-3-[4-(methylsulfonyl)phenylserine]Y8H/Y31H/I143R/N305R99.5%73.2% acs.orgresearchgate.net
A. jandaei LTA Wild-TypeL-syn-β-phenylserine-Low~20% core.ac.ukfrontiersin.org
A. jandaei LTA VariantL-syn-β-phenylserineMutations in active siteup to 80%up to 60% core.ac.ukfrontiersin.org
A. herbida LTA Wild-TypeL-threo-4-methylsulfonylphenylserine-~58%Not Reported nih.gov
A. herbida LTA Variant Y314RL-threo-4-methylsulfonylphenylserineY314R81%Not Reported nih.gov

Future Research Directions for N Hydroxy L Threonine Studies

Elucidation of Novel Biosynthetic Routes and Physiological Roles in Diverse Organisms

The biosynthesis of N-Hydroxy-L-threonine begins with the well-established pathway for L-threonine. In microorganisms like Escherichia coli, L-threonine is synthesized from aspartic acid through a series of enzymatic steps involving key enzymes such as aspartokinase, homoserine dehydrogenase, homoserine kinase, and threonine synthase. wikipedia.orgfrontiersin.orgresearchgate.net This pathway serves as the foundational route to produce the L-threonine precursor required for subsequent N-hydroxylation.

Recent discoveries have begun to shed light on the direct biosynthesis of N-hydroxylated amino acids. A significant breakthrough was the identification of a biosynthetic gene cluster in Streptomyces aureus that produces lipothrenins, a class of threonine-16:0-dioic acids. acs.org The primary compound, lipothrenin A, notably contains an N-hydroxylated d-allo-threonine moiety. acs.org This finding strongly suggests the existence of a dedicated enzymatic system for the N-hydroxylation of threonine. While the specific enzyme has not been fully characterized, it is likely a member of the N-hydroxylating flavoprotein monooxygenases or other hydroxylase families, which are known to catalyze similar N-hydroxylation reactions on other amino acids like ornithine and lysine (B10760008). nih.govwikipedia.org These enzymes utilize molecular oxygen and a cofactor, often FAD, to install the hydroxyl group onto the amino nitrogen. nih.gov

The physiological role of this compound is an emerging area of research, with strong evidence pointing towards its function as a siderophore. acs.org Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to scavenge ferric iron (Fe³⁺) from the environment. frontiersin.orgnih.govmdpi.com The hydroxamate moiety (-N(OH)C=O) formed by the N-hydroxy group is a powerful bidentate ligand for Fe³⁺. Lipothrenin A, containing N-hydroxy-d-allo-threonine, demonstrated clear siderophore activity, indicating a crucial role in iron acquisition for Streptomyces aureus. acs.org This function is vital for microbial survival and can also influence virulence and biofilm formation. frontiersin.orgmdpi.commdpi.com Further research is needed to explore if this compound or its derivatives play other physiological roles, such as signaling, metal detoxification, or as precursors to other bioactive natural products. frontiersin.orgnih.gov

Advanced Enzymatic Catalysis and Biocatalytic Applications in Green Chemistry

The synthesis of the β-hydroxy-α-amino acid backbone of this compound is a prime target for biocatalysis, aligning with the principles of green chemistry. acs.orgrsc.org Key enzymes in this field are L-threonine aldolases (LTAs) and L-threonine transaldolases (LTTAs), which catalyze the stereoselective formation of C-C bonds. nih.govwisc.edu

L-Threonine Aldolases (LTAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible retro-aldol cleavage of threonine into glycine (B1666218) and acetaldehyde. nih.govresearchgate.net For synthetic purposes, the reverse reaction is exploited, condensing glycine with a wide array of aldehydes to produce various β-hydroxy-α-amino acids. nih.govresearchgate.net While LTAs exhibit excellent control over the stereochemistry at the α-carbon, they often show only moderate selectivity for the β-carbon, which can be a limitation. nih.govresearchgate.net

L-Threonine Transaldolases (LTTAs) are also PLP-dependent enzymes but offer a significant advantage over LTAs. morressier.comresearchgate.netnih.gov LTTAs catalyze a transaldolation reaction, breaking down L-threonine to form a stable glycyl-quinonoid intermediate, which then reacts with a new aldehyde acceptor. morressier.comnih.gov This mechanism often results in higher diastereoselectivity and is less prone to reversal, making LTTAs highly promising biocatalysts for producing stereopure β-hydroxy-α-amino acids. researchgate.netresearchgate.net

The application of these enzymes in biocatalysis represents a significant advancement in green chemistry. acs.org Enzymatic reactions are conducted in aqueous media under mild temperature and pH conditions, avoiding the need for harsh reagents, toxic organic solvents, and protecting group chemistry often required in traditional organic synthesis. acs.orgwisc.edu This leads to processes with higher atom economy, reduced energy consumption, and less hazardous waste. rsc.org Furthermore, the high chemo-, regio-, and stereoselectivity of enzymes like LTAs and LTTAs simplify manufacturing processes and yield optically pure products, which is particularly crucial in the pharmaceutical industry. rsc.orgresearchgate.netethz.ch

Enzyme ClassCofactorReaction TypeKey Advantages in Green ChemistryRepresentative Application
L-Threonine Aldolase (B8822740) (LTA)Pyridoxal-5'-phosphate (PLP)Reversible Aldol (B89426) CondensationAqueous reaction medium, mild conditions, high α-carbon stereocontrol. nih.govresearchgate.netSynthesis of phenylserine (B13813050) analogues. nih.gov
L-Threonine Transaldolase (LTTA)Pyridoxal-5'-phosphate (PLP)TransaldolationHigh diastereoselectivity, low reversibility, broad aldehyde scope. morressier.comresearchgate.netnih.govAsymmetric synthesis of various β-hydroxy-α-amino acids. researchgate.net
Amino Acid N-HydroxylaseFAD/NAD(P)HN-HydroxylationHighly specific oxidation using molecular oxygen as the oxidant. nih.govBiosynthesis of hydroxamate siderophores. acs.org

Integration of Computational and Experimental Methodologies for Rational Design and Discovery

The advancement of this compound research, particularly in biocatalyst development, is increasingly driven by the powerful synergy between computational modeling and experimental techniques. frontiersin.orgthermofisher.cominstruct-eric.orgnki.nl This integrative approach, often termed rational design or semi-rational design, accelerates the discovery and engineering of enzymes with desired properties such as enhanced activity, stability, and stereoselectivity. nih.govcreative-enzymes.comnih.govresearchgate.net

Computational methods provide deep insights into enzyme structure-function relationships at an atomic level. up.ptacs.org Techniques such as quantum mechanics/molecular mechanics (QM/MM) are employed to elucidate detailed catalytic mechanisms, as demonstrated in studies of threonine aldolase. researchgate.netup.pt These studies can calculate the energy barriers for different reaction steps, identifying the rate-limiting step and providing a roadmap for targeted mutagenesis. up.pt Molecular docking and molecular dynamics (MD) simulations are used to model how substrates and inhibitors bind within an enzyme's active site, helping to explain observed substrate specificities and stereoselectivities. acs.org

This computational knowledge guides experimental protein engineering efforts. bioengineer.orgbiocev.eu Instead of relying solely on large-scale random mutagenesis (directed evolution), researchers can create "smart" libraries that target specific residues identified through modeling. nih.gov For example, computational analysis of the active site of an L-threonine aldolase from Neptunomonas marine led to the identification of key residues controlling diastereoselectivity. acs.org Subsequent site-directed mutagenesis of these residues resulted in an enzyme variant with dramatically improved selectivity and activity for synthesizing a desired β-hydroxy-α-amino acid. acs.org This integration of in silico prediction and in vitro validation significantly reduces the experimental workload and increases the probability of success. researchgate.net

This combined strategy is essential for:

Improving Existing Enzymes: Enhancing the catalytic efficiency and stereoselectivity of known LTAs and LTTAs. nih.govacs.org

Expanding Substrate Scope: Modifying active sites to accept novel or non-natural substrates for the synthesis of new amino acid derivatives. nih.gov

De Novo Enzyme Design: Creating entirely new biocatalysts for reactions not yet found in nature, such as the specific N-hydroxylation of L-threonine if a natural enzyme proves elusive. nih.gov

Computational MethodInformation ProvidedExperimental Application
Molecular DockingPredicts substrate binding modes and affinities in the active site. acs.orgGuiding site-directed mutagenesis to alter substrate specificity or stereoselectivity.
Molecular Dynamics (MD) SimulationReveals protein flexibility, conformational changes, and solvent interactions over time.Identifying key dynamic regions for engineering enzyme stability or allosteric control.
Quantum Mechanics/Molecular Mechanics (QM/MM)Elucidates detailed electronic mechanisms of bond-making/breaking during catalysis. researchgate.netup.ptInforming mutations to lower activation energy barriers and increase reaction rates.
Sequence Homology ModelingGenerates a 3D structural model of a protein based on the known structure of a related protein.Providing a structural framework for rational design when an experimental structure is unavailable.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and purifying N-Hydroxy-L-threonine, and how can researchers optimize yield and purity?

  • Methodological Answer : Synthesis typically involves hydroxylation of L-threonine derivatives under controlled pH and temperature. Purification may employ column chromatography (e.g., reverse-phase HPLC) with mobile phases optimized for polar hydroxyl groups. Yield optimization requires monitoring reaction kinetics via NMR or LC-MS to identify intermediates and byproducts . Purity validation should include mass spectrometry (MS) and high-resolution NMR to confirm structural integrity .

Q. How can researchers characterize the physicochemical properties of this compound, such as solubility and stereochemical stability?

  • Methodological Answer : Solubility studies should test polar (water, DMSO) and nonpolar solvents (hexane) under varying temperatures. Stereochemical stability is assessed via circular dichroism (CD) spectroscopy or chiral HPLC to detect racemization. For hygroscopicity, dynamic vapor sorption (DVS) analysis under controlled humidity is recommended .

Q. What analytical techniques are critical for verifying the stability of this compound in biological matrices during preclinical studies?

  • Methodological Answer : Stability in serum or cell lysates requires LC-MS/MS quantification over time, with controls for enzymatic degradation (e.g., protease inhibitors). Accelerated stability studies (e.g., 40°C/75% RH) can predict shelf-life, while mass fragmentation patterns identify degradation products .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Contradictions often arise from variability in cell lines or assay conditions. Replicate experiments using standardized cell models (e.g., ATCC-certified lines) and include positive/negative controls. Dose-response curves (IC₅₀/EC₅₀) and orthogonal assays (e.g., SPR for binding affinity vs. functional assays) validate specificity . Statistical analysis (ANOVA with post-hoc tests) identifies outliers .

Q. What computational strategies can predict the interaction of this compound with enzymatic targets, and how can these be integrated with wet-lab validation?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with active sites, guided by crystallographic data (PDB). MD simulations (GROMACS) assess binding stability. Wet-lab validation involves mutagenesis (e.g., alanine scanning) of predicted binding residues, followed by enzymatic activity assays .

Q. How can researchers address ethical and methodological challenges in preclinical studies involving this compound?

  • Methodological Answer : Follow NIH guidelines for animal welfare (3Rs: Replacement, Reduction, Refinement) and transparent reporting (ARRIVE 2.0). Use blinded randomization in treatment groups and power analysis to minimize animal use. For in vitro studies, document cell line authentication and mycoplasma testing .

Methodological Framework for Data Interpretation

Step Tools/Approaches Evidence Reference
Hypothesis TestingDose-response assays, CRISPR knockouts
Data ValidationOrthogonal assays (e.g., SPR, ITC)
Statistical RigorBayesian analysis, false discovery rate (FDR)
ReproducibilityOpen-source protocols (e.g., protocols.io )

Key Considerations for Publication

  • Data Transparency : Share raw spectra (NMR, MS) in supplementary materials.
  • Ethical Compliance : Declare COI and funding sources; adhere to FAIR data principles .
  • Critical Analysis : Discuss limitations (e.g., bioavailability in vivo) and alternative mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.